5-(hydroxymethyl)dihydrofuran-2(3H)-one
Overview
Description
5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as Dihydro-5-(hydroxymethyl)-2(3H)-furanone, is an organic compound with the molecular formula C5H6O3 and a molecular weight of 114.0993 .
Synthesis Analysis
One of the methods for synthesizing this compound involves the use of Ir/Na-ZSM-5 as a robust catalyst for efficiently producing 2,5-bis(methoxymethyl)furan (BMMF), a crucial compound for advanced biorefineries, through the reductive etherification of HMF .Molecular Structure Analysis
The molecular structure of 5-(hydroxymethyl)dihydrofuran-2(3H)-one consists of a furan ring with a hydroxymethyl group attached .Chemical Reactions Analysis
The compound can undergo reductive etherification in the presence of an Ir/Na-ZSM-5 catalyst to produce 2,5-bis(methoxymethyl)furan (BMMF) .Physical And Chemical Properties Analysis
5-(hydroxymethyl)dihydrofuran-2(3H)-one is a solid compound with a molecular weight of 114.0993 .Scientific Research Applications
Green Chemistry
- Summary of the application : The compound “5-(hydroxymethyl)dihydrofuran-2(3H)-one” is used in the development of practical and scalable catalytic approaches for directly converting concentrated 5-hydroxymethylfurfural (HMF) into value-added bio-based chemicals .
- Methods of application or experimental procedures : The researchers presented Ir/Na-ZSM-5 as a robust catalyst for efficiently producing 2,5-bis (methoxymethyl)furan (BMMF), a crucial compound for advanced biorefineries, through the reductive etherification of HMF .
- Results or outcomes : The catalyst achieves impressive BMMF yields (91%) and maintains over 98% carbon balance from concentrated HMF (up to 22.6 wt%) under mild conditions (50 °C, 1 MPa H2) .
Catalytic Conversion
- Summary of the application : The compound is used in the catalytic conversion of HMF into value-added chemicals .
- Methods of application or experimental procedures : The conversion involves important reactions including aerobic oxidation of HMF into furan-based aldehydes and acids .
- Results or outcomes : The outcomes of these reactions include the production of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF), and furandicarboxylic acid (FDCA) .
Future Directions
The future directions for this compound could involve its use in the production of bio-based chemicals. The use of Ir/Na-ZSM-5 as a catalyst for the reductive etherification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one to produce 2,5-bis(methoxymethyl)furan (BMMF) represents a promising approach for the sustainable and ecologically viable production of value-added chemicals from lignocellulosic biomass .
properties
IUPAC Name |
5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISJFFVIMQBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347209 | |
Record name | 5-(Hydroxymethyl)dihydro-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(hydroxymethyl)dihydrofuran-2(3H)-one | |
CAS RN |
10374-51-3, 32780-06-6 | |
Record name | 2(3H)-Furanone, dihydro-5-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(+)-4-Hydroxymethyl-4-butanolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10374-51-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Hydroxymethyl)dihydro-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)oxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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